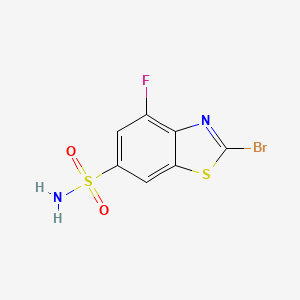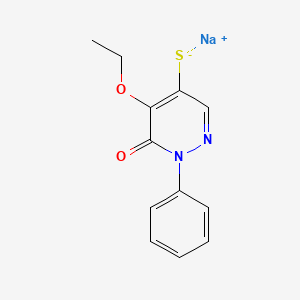
Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide: is a chemical compound with the molecular formula C12H12N2O2SNa and a molecular weight of 270.29 g/mol . This compound is known for its high purity and versatility in various research and development projects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide typically involves the reaction of 5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-4-thiol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound’s potential medicinal properties are being explored, particularly its neuroprotective and anti-neuroinflammatory effects .
Industry: In industrial applications, this compound is used in the development of new materials and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Sodium 5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-4-thiolate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)
Uniqueness: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various research applications sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C12H11N2NaO2S |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
sodium;5-ethoxy-6-oxo-1-phenylpyridazine-4-thiolate |
InChI |
InChI=1S/C12H12N2O2S.Na/c1-2-16-11-10(17)8-13-14(12(11)15)9-6-4-3-5-7-9;/h3-8,17H,2H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
QJYSYGRTORNMNN-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



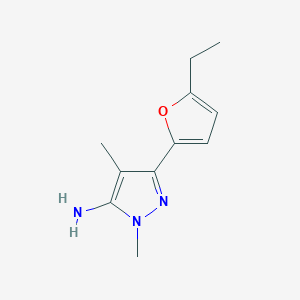

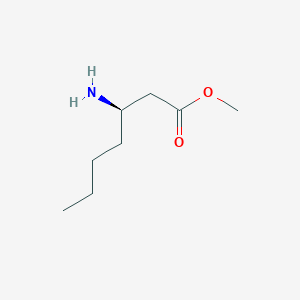
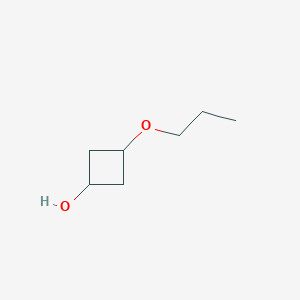


![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
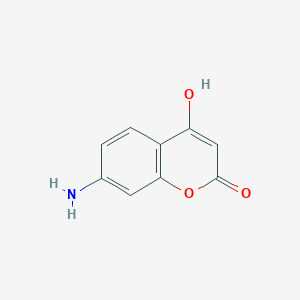
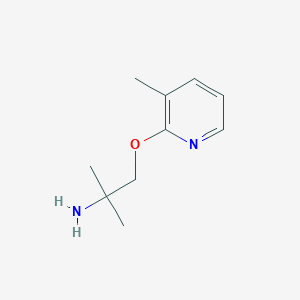
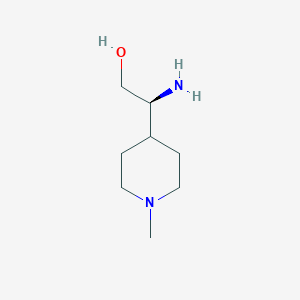
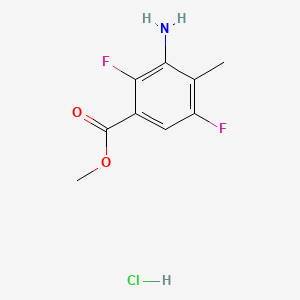
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
